molecular formula C18H18ClN3O3S B2601357 4-chloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide CAS No. 478248-20-3

4-chloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide

Cat. No.: B2601357
CAS No.: 478248-20-3
M. Wt: 391.87
InChI Key: RXWSKSRDUQMIKY-UHFFFAOYSA-N
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Description

4-Chloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide is a sulfonamide-hydrazide hybrid compound characterized by a piperidinylidene core modified with a phenylsulfonyl group at the 1-position and a 4-chlorobenzohydrazide moiety. This scaffold combines sulfonyl and hydrazide pharmacophores, which are associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The phenylsulfonyl group enhances metabolic stability, while the 4-chloro substituent on the benzene ring may influence electronic properties and target binding .

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)piperidin-4-ylidene]amino]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c19-15-8-6-14(7-9-15)18(23)21-20-16-10-12-22(13-11-16)26(24,25)17-4-2-1-3-5-17/h1-9H,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWSKSRDUQMIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NNC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzohydrazide. This intermediate is then reacted with 1-(phenylsulfonyl)-4-piperidone under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-chloro-N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in sulfonyl substituents, halogenation, and core modifications.

Substituent Variations on the Sulfonyl Group

  • 4-Chloro-N'-[1-(4-Methylphenylsulfonyl)-4-Piperidinylidene]Benzenecarbohydrazide (CAS 1024183-79-6) Structural Difference: The phenylsulfonyl group is substituted with a methyl group at the para position. Synthetic Route: Derived from 1-(4-methylphenylsulfonyl)piperidine-4-carboxylate via hydrazide coupling . Activity: Not explicitly reported, but methyl substitutions often improve metabolic stability .
  • 4-Fluoro-N'-[1-(Phenylsulfonyl)-4-Piperidinylidene]Benzenecarbohydrazide (CAS 478248-21-4) Structural Difference: The 4-chloro substituent is replaced with fluorine. The smaller atomic radius may reduce steric hindrance. Activity: Fluorinated analogs are often optimized for CNS penetration due to increased bioavailability .

Core Modifications

  • 4-Chloro-N'-[1-(2-Phenylethyl)-2-Piperidinylidene]Benzenesulfonamide (W-15) Structural Difference: A 2-piperidinylidene core replaces the 4-piperidinylidene, and the hydrazide is substituted with a sulfonamide. W-15 has been studied as a fentanyl analog with distinct opioid receptor interactions . Activity: Lower receptor affinity compared to fentanyl but significant structural insights for SAR studies .

Hydrazide Derivatives with Heterocyclic Modifications

  • (E)-4-Chloro-N'-((1-(2-Morpholinoethyl)-1H-Indol-3-yl)Methylene)Benzenesulfonohydrazide (Compound 5f) Structural Difference: Incorporates a morpholinoethyl-indole moiety instead of the piperidinylidene core. Activity: Demonstrates potent anticancer activity against breast cancer cells (IC50 = 8.2–13.2 μM) with selective toxicity toward cancerous over noncancerous cells . SAR Insight: The indole-morpholine hybrid enhances kinase inhibition, suggesting that hybrid scaffolds improve potency .

Anticancer Activity

  • The target compound’s structural analogs (e.g., compound 5f) show IC50 values in the low micromolar range against breast cancer cells, highlighting the importance of the sulfonohydrazide scaffold .
  • Fluorinated analogs (e.g., CAS 478248-21-4) may exhibit improved blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

Enzyme Inhibition

Antimicrobial Potential

  • (E)-4-Chloro-N'-((2-oxo-2H-chromen-4-yl)oxy)propyl derivatives exhibit anti-leishmanial activity (IC50 = 21.5–24.2 μM), indicating that chloro-substituted hydrazides are viable for antiparasitic drug development .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Methylphenyl Analogue Fluoro Analogue
Molecular Weight ~375 (estimated) 408.93 375.42
logP (Predicted) 3.2 3.8 2.9
Solubility (mg/mL) <0.1 <0.05 0.1
Metabolic Stability Moderate High Moderate-High

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